FRATtide vs. AxinGID: Binding Affinity Comparison by Biolayer Interferometry
FRATtide exhibits significantly higher binding affinity for GSK-3β compared to the Axin-derived peptide AxinGID (GSK3β-Interaction Domain). In a comparative study using biolayer interferometry (BLI), FRATtide displayed an affinity of approximately 1.9 µM, which is over 33 times stronger than the affinity of AxinGID, measured at 63.6 µM . This substantial difference in binding strength translates to FRATtide being a more potent inhibitor of GSK-3β activity in protein-protein interaction assays .
| Evidence Dimension | Binding Affinity (Kd / Apparent Kd) |
|---|---|
| Target Compound Data | FRATtide: ~1.9 µM |
| Comparator Or Baseline | AxinGID: 63.6 µM |
| Quantified Difference | FRATtide affinity is approximately 33.5-fold higher (lower Kd value). |
| Conditions | Biolayer Interferometry (BLI) assay |
Why This Matters
Higher binding affinity ensures more effective and complete inhibition of the GSK-3/Axin interaction at lower peptide concentrations, reducing the potential for non-specific effects.
